molecular formula C7H8N2O4S B15310215 5-Methanesulfonamidopyridine-2-carboxylic acid

5-Methanesulfonamidopyridine-2-carboxylic acid

Cat. No.: B15310215
M. Wt: 216.22 g/mol
InChI Key: LRPFZRRIVDMTPS-UHFFFAOYSA-N
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Description

5-Methanesulfonamidopyridine-2-carboxylic acid is a chemical compound with a pyridine ring substituted with a methanesulfonamide group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonamidopyridine-2-carboxylic acid typically involves the introduction of the methanesulfonamide group and the carboxylic acid group onto the pyridine ring. One common method involves the reaction of 5-aminopyridine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonamidopyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Methanesulfonamidopyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-methanesulfonamidopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The methanesulfonamide group can enhance the compound’s binding affinity and specificity for its target, while the carboxylic acid group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopyridine-2-carboxylic acid: Lacks the methanesulfonamide group, making it less versatile in certain applications.

    5-Methylsulfonylpyridine-2-carboxylic acid: Contains a methylsulfonyl group instead of methanesulfonamide, which can alter its reactivity and biological activity.

    5-Chloropyridine-2-carboxylic acid: Substituted with a chlorine atom, leading to different chemical properties and applications.

Uniqueness

5-Methanesulfonamidopyridine-2-carboxylic acid is unique due to the presence of both the methanesulfonamide and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

5-(methanesulfonamido)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)9-5-2-3-6(7(10)11)8-4-5/h2-4,9H,1H3,(H,10,11)

InChI Key

LRPFZRRIVDMTPS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

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